molecular formula C7H14O2 B15288024 4-Methylvaleric Acid Methyl-d3 Ester

4-Methylvaleric Acid Methyl-d3 Ester

Cat. No.: B15288024
M. Wt: 133.20 g/mol
InChI Key: KBCOVKHULBZKNY-HPRDVNIFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylvaleric Acid Methyl-d3 Ester typically involves the esterification of 4-methylvaleric acid with methanol-d3. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The product is then purified using distillation or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylvaleric Acid Methyl-d3 Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methylvaleric Acid Methyl-d3 Ester is primarily related to its role as a stable isotope-labeled compound. It acts as a tracer in metabolic studies, allowing researchers to track the movement and transformation of metabolites within biological systems. The deuterium atoms in the compound provide a distinct mass difference, making it easily detectable by mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylvaleric Acid Methyl-d3 Ester is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of metabolic pathways. The presence of deuterium atoms distinguishes it from its non-deuterated counterparts, providing enhanced sensitivity and specificity in analytical techniques .

Properties

Molecular Formula

C7H14O2

Molecular Weight

133.20 g/mol

IUPAC Name

trideuteriomethyl 4-methylpentanoate

InChI

InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3/i3D3

InChI Key

KBCOVKHULBZKNY-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)CCC(C)C

Canonical SMILES

CC(C)CCC(=O)OC

Origin of Product

United States

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